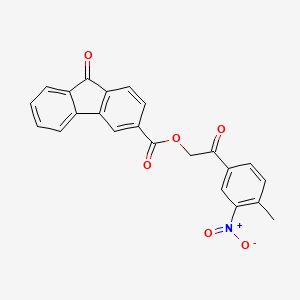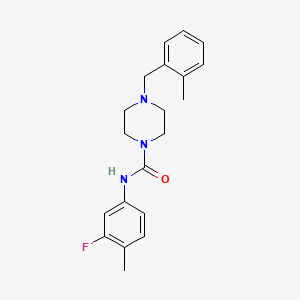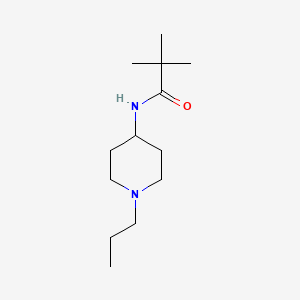
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate, also known as MNC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 431.45 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In anti-cancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation. In anti-bacterial studies, this compound has been shown to inhibit the growth of various bacterial strains.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In anti-inflammatory studies, this compound has been shown to reduce inflammation and oxidative stress. In anti-cancer studies, this compound has been shown to induce cell cycle arrest and DNA damage. In anti-bacterial studies, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high yield of synthesis, low toxicity, and versatility in different applications. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate. In medicinal chemistry, this compound could be further developed as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In material science, this compound could be further developed as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound could be further developed as a chiral selector for the separation of enantiomers.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a one-pot reaction and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, depending on the application, and has both advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, including its potential as a therapeutic agent and fluorescent probe.
Applications De Recherche Scientifique
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a chiral selector in high-performance liquid chromatography.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6/c1-13-6-7-14(11-20(13)24(28)29)21(25)12-30-23(27)15-8-9-18-19(10-15)16-4-2-3-5-17(16)22(18)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCULZKTHHJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyethyl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4715592.png)
![methyl 3-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4715596.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4715604.png)
![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4715612.png)

![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4715620.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4715624.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)
![1-[(3-methylbutyl)thio]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4715643.png)